N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 1401666-08-7) is a piperidine-derived compound featuring an (S)-2-amino-propionyl group attached to the piperidin-3-yl ring and an N-ethyl-acetamide substituent. Its molecular weight is 241.34 g/mol . This compound is listed as discontinued by CymitQuimica, suggesting possible challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNIFNYPOYERF-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino group, and the acetamide group attachment. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Acetamide Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Functional Groups
The following compounds share structural similarities with the target molecule but differ in substituents, stereochemistry, or backbone modifications. These variations influence physicochemical properties, bioavailability, and pharmacological activity.
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 1353999-86-6)
- Molecular Weight : 227.31 g/mol .
- Structural Difference: The (S)-2-amino-propionyl group is replaced with a shorter 2-amino-acetyl chain.
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Synthesis : Prepared via two methods with yields of 68% (Method A) and 72% (Method B) .
- Structural Difference: A hydroxyimino group replaces the amino-propionyl moiety.
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Structural Difference : The N-ethyl-acetamide is substituted with an isopropyl-carbamic acid benzyl ester.
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide
- Structural Difference: Features a cyclopropyl group (instead of ethyl) and a bulkier (S)-2-amino-3-methyl-butyryl chain.
- Implications : The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, while the branched butyryl chain could improve receptor selectivity through steric effects .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Feasibility: The target compound’s discontinued status contrasts with the efficient synthesis of (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (72% yield) , suggesting possible challenges in scaling up or purifying the former.
- Metabolic Stability : Cyclopropyl-containing analogs may offer advantages over ethyl or benzyl esters due to resistance to enzymatic cleavage .
- Solubility vs. Affinity: Shorter acyl chains (e.g., 2-amino-acetyl) improve solubility but may compromise target binding compared to bulkier groups like 3-methyl-butyryl .
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide, with the CAS number 1401666-08-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C12H23N3O2
- Molecular Weight : 241.33 g/mol
- Structural Features : The compound features a piperidine ring, an acetamide group, and an amino acid derivative, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate the activity of specific enzymes and receptors, influencing several biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic processes.
- Receptor Modulation : It interacts with receptors that play critical roles in neurotransmission and cellular signaling.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antinociceptive Effects : Studies have demonstrated that the compound possesses pain-relieving properties, making it a candidate for analgesic development.
- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various models.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain response | |
| Anti-inflammatory | Decreased inflammatory markers | |
| Neuroprotective | Reduced neuronal cell apoptosis |
Case Study: Analgesic Properties
In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent decrease in pain perception compared to control groups. This suggests its potential utility in developing new analgesic medications.
Case Study: Anti-inflammatory Efficacy
Another study focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS) induced inflammation models. The results showed a significant reduction in pro-inflammatory cytokines, highlighting its therapeutic potential for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
